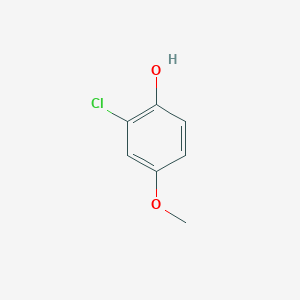

2-Chloro-4-methoxyphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVRRKLFFYSLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171077 | |

| Record name | 2-Chloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18113-03-6 | |

| Record name | 2-Chloro-4-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018113036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxyphenol, also known as 3-chloro-4-hydroxyanisole, is an organic compound with the chemical formula C₇H₇ClO₂.[1][2] It belongs to the class of substituted phenols, which are important structural motifs in a variety of biologically active molecules and are used as building blocks in organic synthesis. Understanding the physical properties of this compound is fundamental for its application in research and development, particularly in areas such as medicinal chemistry and material science. This guide provides a comprehensive overview of its key physical characteristics, supported by standard experimental methodologies.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in different solvents, its stability under various conditions, and its potential for purification.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClO₂ | [3][4] |

| Molecular Weight | 158.58 g/mol | [1][2][5] |

| CAS Number | 18113-03-6 | [1][3][5] |

| Appearance | White to cream or yellow to brown crystalline powder or fused solid. | [2][3] |

| Melting Point | 36-44 °C | [1][3] |

| Boiling Point | Not explicitly found for this compound. For the related isomer 4-Chloro-2-methoxyphenol, the boiling point is 241 °C. | [6] |

| Density | 1.153 g/mL at 25 °C | [1][4] |

| Flash Point | 85 °C (185 °F) - closed cup | [1][4] |

| Solubility | While specific data for this compound is limited, related methoxyphenols are generally soluble in organic solvents like ethanol and acetone and have limited solubility in water. | [7] |

| pKa | A predicted pKa for the isomeric 4-Chloro-2-methoxyphenol is 9.52 ± 0.18. The pKa of the phenolic hydroxyl group is influenced by the electron-withdrawing chloro group. | [6][8] |

Experimental Protocols

The determination of the physical properties listed above follows well-established laboratory procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover or digital Mel-Temp), capillary tubes, thermometer, and a sample of this compound.

-

Procedure:

-

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. The observed range for this compound is 36-44 °C.[1][3]

-

Density Measurement (Pycnometer Method)

-

Objective: To determine the mass per unit volume of the substance.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary), analytical balance, and a constant temperature water bath.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with distilled water and placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is reweighed.

-

The process is repeated with the pycnometer filled with a known mass of this compound (in its liquid state, if necessary, by gentle heating above its melting point) and then topped up with a non-reactive solvent of known density if the sample is solid at the measurement temperature.

-

The density is calculated using the masses and the known volume of the pycnometer. For this compound, the density is reported as 1.153 g/mL at 25 °C.[1][4]

-

Solubility Assessment

-

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

-

Procedure (Qualitative):

-

A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL of water, ethanol, acetone).

-

The mixture is agitated (vortexed) at a controlled temperature.

-

Visual observation determines if the solid dissolves completely. If it does, the compound is classified as soluble. If not, it is classified as sparingly soluble or insoluble.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for characterizing the physical properties of a chemical compound like this compound.

Caption: Logical workflow for the physical characterization of this compound.

References

- 1. This compound 98 18113-03-6 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | C7H7ClO2 | CID 87459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. byjus.com [byjus.com]

2-Chloro-4-methoxyphenol chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 2-Chloro-4-methoxyphenol, a substituted phenol derivative of interest to researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and purification, and methods for its characterization.

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound. The structure consists of a phenol ring substituted with a chlorine atom at the ortho position and a methoxy group at the para position relative to the hydroxyl group.

IUPAC Name: this compound[1]

Chemical Structure:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₇ClO₂[1] |

| Molecular Weight | 158.58 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 41-44 °C |

| Boiling Point | Not available |

| Density | 1.153 g/mL at 25 °C |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |

| CAS Number | 18113-03-6[1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided in this section.

Synthesis of this compound

A reported synthesis of this compound involves the nucleophilic chlorination of a quinone monoketal.[2]

Materials:

-

Quinone monoketal precursor

-

N,N'-Dimethylhydrazine dihydrochloride

-

Acetonitrile (CH₃CN)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the quinone monoketal in acetonitrile, add N,N'-dimethylhydrazine dihydrochloride.

-

The reaction mixture is heated to reflux and stirred for a specified time, monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated to yield the crude this compound.

Purification of this compound

The crude product can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Column Chromatography Protocol:

-

Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization of this compound

The identity and purity of the synthesized compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The coupling patterns of the aromatic protons can confirm the substitution pattern of the ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methoxy carbon, and the carbon bearing the hydroxyl group.

Mass Spectrometry (MS):

-

Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, as well as a characteristic isotopic pattern for the presence of a chlorine atom.

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-H stretches of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the ether and phenol.

Experimental Workflow

The overall experimental process from synthesis to characterization is depicted in the following workflow diagram.

References

An In-depth Technical Guide to 2-Chloro-4-methoxyphenol (CAS: 18113-03-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-methoxyphenol, a substituted phenolic compound with potential applications in various fields of chemical and biological research. This document collates its known chemical and physical properties, outlines a plausible synthetic route, and explores its potential biological activities based on studies of structurally related compounds.

Chemical and Physical Properties

This compound, also known as 3-Chloro-4-hydroxyanisole, is a solid organic compound.[1] Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO₂ | [2] |

| Molecular Weight | 158.58 g/mol | [2] |

| Appearance | White to cream to yellow to brown crystalline powder or fused solid | |

| Melting Point | 39°C to 44°C | [2] |

| Density | 1.153 g/mL at 25°C | [2] |

| Flash Point | 85°C (185°F) - closed cup | [2] |

| Odor | Phenol-like | [2] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 18113-03-6 | [2] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C7H7ClO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | [3] |

| InChIKey | GNVRRKLFFYSLGT-UHFFFAOYSA-N | [3] |

| SMILES | COc1ccc(O)c(Cl)c1 | [2] |

| PubChem CID | 87459 | [2] |

| EC Number | 242-007-3 | [3] |

| MDL Number | MFCD00070773 | [2] |

Synthesis

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via selective ortho-chlorination of 4-methoxyphenol.

Materials:

-

4-methoxyphenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous aluminum chloride (AlCl₃) (catalyst)

-

Diphenyl sulfide (catalyst)

-

Inert solvent (e.g., dichloromethane)

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-methoxyphenol in an inert solvent such as dichloromethane.

-

Add the catalyst system, consisting of anhydrous aluminum chloride (0.1-10% by weight relative to 4-methoxyphenol) and diphenyl sulfide (0.1-10% by weight relative to 4-methoxyphenol).

-

Cool the reaction mixture in an ice bath to 0-5°C.

-

Slowly add sulfuryl chloride (1.0-1.1 molar equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography or recrystallization.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | C7H7ClO2 | CID 87459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0196260B1 - Process for the selective chlorination of phenolic compounds - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

Spectral Analysis of 2-Chloro-4-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2-Chloro-4-methoxyphenol (CAS No: 18113-03-6), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The spectral data for this compound has been compiled and is presented in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.93 | d | 1H | Ar-H |

| 6.83 | dd | 1H | Ar-H |

| 6.72 | d | 1H | Ar-H |

| 5.65 | s | 1H | OH |

| 3.76 | s | 3H | OCH₃ |

Solvent: CDCl₃, Instrument: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | C-O (methoxy) |

| 147.1 | C-OH |

| 119.5 | C-Cl |

| 116.8 | Ar-CH |

| 115.9 | Ar-CH |

| 114.2 | Ar-CH |

| 56.0 | OCH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3450 | Broad | O-H stretch (phenolic) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2830-2950 | Medium | Aliphatic C-H stretch (methoxy) |

| 1500-1600 | Strong | Aromatic C=C stretch |

| 1200-1260 | Strong | C-O stretch (aryl ether) |

| 1030-1050 | Strong | C-O stretch (methoxy) |

| 700-800 | Strong | C-Cl stretch |

Technique: Attenuated Total Reflectance (ATR)[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The key mass spectral data for this compound are listed below.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Assignment |

| 158 | High | [M]⁺ (Molecular ion) |

| 143 | High | [M-CH₃]⁺ |

| 115 | Medium | [M-CH₃-CO]⁺ |

| 107 | High | [M-Cl]⁺ |

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Experimental Protocols

The following sections describe the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[2]

Procedure:

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The ATR accessory is clamped down to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[3]

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as dichloromethane or methanol.[3]

-

Gas Chromatography: A small volume of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As this compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), causing the molecule to fragment. The resulting ions (the molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum, a plot of ion intensity versus m/z, is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectral analysis of this compound, from sample preparation to final data interpretation.

Caption: Workflow for the spectral analysis of this compound.

References

An In-Depth Technical Guide to the Solubility of 2-Chloro-4-methoxyphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-methoxyphenol. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes a theoretical assessment of its solubility based on its molecular structure, detailed experimental protocols for solubility determination, and visualizations to aid in experimental design and comprehension.

Understanding the Solubility Profile of this compound

This compound is a substituted phenol with applications in organic synthesis. Its solubility is a critical parameter for its use in various chemical reactions, purification processes, and formulation development.

Molecular Structure and Polarity:

The molecular structure of this compound dictates its solubility in different organic solvents. Key structural features include:

-

A phenolic hydroxyl (-OH) group: This group is polar and capable of forming hydrogen bonds, suggesting a propensity for solubility in polar protic solvents like alcohols.

-

A methoxy (-OCH3) group: This group adds to the polarity of the molecule.

-

A chlorine (-Cl) atom: The presence of a halogen atom increases the molecular weight and can influence polarity.

-

An aromatic benzene ring: This part of the molecule is nonpolar.

The combination of these functional groups gives this compound both polar and non-polar characteristics, making its solubility highly dependent on the specific solvent. It is expected to be more soluble in organic solvents than in water.

Quantitative Solubility Data

As specific quantitative solubility data for this compound is not widely available in published literature, the following table is provided as a template for researchers to record their experimentally determined values.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, the following experimental protocols are recommended. The most common and robust method is the shake-flask method, followed by a suitable analytical technique to determine the concentration of the solute in the saturated solution.

3.1. Shake-Flask Method for Achieving Equilibrium

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1]

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Screw-cap vials or flasks

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or on a magnetic stirrer within a temperature-controlled environment.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

After the equilibration period, allow the mixture to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

The clear filtrate is the saturated solution of this compound in the specific solvent at the tested temperature.

-

Analyze the concentration of this compound in the saturated solution using one of the analytical methods described below.

3.2. Analytical Methods for Concentration Determination

3.2.1. Gravimetric Analysis

This is a straightforward method for determining the concentration of a non-volatile solute.[2][3][4]

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the pre-weighed evaporating dish.

-

Re-weigh the dish with the solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the solute may be used.

-

Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight in an oven at an appropriate temperature.

-

Cool the dish in a desiccator and weigh it.

-

The mass of the solid residue is the amount of this compound that was dissolved in the known volume of the solvent.

-

Calculate the solubility in g/L or other desired units.

3.2.2. UV-Vis Spectrophotometry

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis region and the solvent does not interfere with the absorbance.

Procedure:

-

Determine the λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Analyze the Saturated Solution:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[5][6]

Procedure:

-

Develop an HPLC Method:

-

Select a suitable HPLC column (e.g., C18) and mobile phase.

-

Determine the optimal detection wavelength for this compound using a UV detector.

-

Establish a gradient or isocratic elution method that provides a sharp, well-resolved peak for the analyte.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Analyze the Saturated Solution:

-

Dilute the filtered saturated solution with a known volume of the mobile phase or a suitable solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

This guide provides a comprehensive framework for researchers to systematically determine and understand the solubility of this compound in various organic solvents. By following the detailed experimental protocols and utilizing the provided templates and diagrams, scientists can generate the critical data needed for their research and development activities.

References

Material Safety Data Sheet (MSDS) Technical Guide: 2-Chloro-4-methoxyphenol

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2-Chloro-4-methoxyphenol (CAS: 18113-03-6). The information is compiled from multiple safety data sheets and regulatory sources, presenting key data in a structured format to support laboratory safety, risk assessment, and handling protocols.

Chemical Identification and Physical Properties

This compound is a substituted phenol compound used in various chemical syntheses. Understanding its fundamental properties is the first step in safe handling.

Table 1: General Information

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | [1][2][3] |

| Synonyms | 3-Chloro-4-hydroxyanisole, 2-Chloro-p-guaiacol | [4] |

| CAS Number | 18113-03-6 | [1][2][3][5][6] |

| Molecular Formula | C₇H₇ClO₂ | [1][4][5][6] |

| Molecular Weight | 158.58 g/mol | [1][2][4][6] |

| EC Number | 242-007-3 |[1][2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White to cream or yellow-brown crystalline powder/fused solid | [4][5] |

| Melting Point | 36 - 44 °C | [2][5][6] |

| Density | 1.153 g/mL at 25 °C | [2] |

| Flash Point | 85 °C (185 °F) - Closed Cup | [2][6] |

| Form | Solid |[2] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified with multiple hazards requiring specific precautions.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Code | Source |

|---|---|---|---|---|

| Skin Corrosion/Irritation | 2 | Causes skin irritation | H315 | [1][2][3] |

| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation | H319 | [1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation | H335 | [1][2][3] |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed | H302 | [6] |

| Acute Toxicity (Dermal) | 4 | Harmful in contact with skin | H312 | [6] |

| Signal Word | Warning | | |[1][2][3] |

The following diagram illustrates the relationship between the identified chemical hazards and the minimum required personal protective equipment.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Table 4: First Aid Measures by Exposure Route

| Exposure Route | First Aid Procedure | Source |

|---|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [3][7] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation persists, get medical help. | [3][8] |

| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [3][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. |[3][6][8] |

This workflow outlines the decision-making process for responding to an exposure incident.

References

- 1. This compound | C7H7ClO2 | CID 87459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 18113-03-6 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2-chloro-4-méthoxyphénol, 97 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Technical Guide to the Purity and Assay of Commercial 2-Chloro-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and assay of commercial 2-Chloro-4-methoxyphenol. The document details common analytical methodologies, potential impurity profiles, and presents quantitative data from various commercial sources. This guide is intended to assist researchers, scientists, and drug development professionals in establishing robust quality control procedures for this important chemical intermediate.

Introduction

This compound (CAS RN: 18113-03-6) is a key building block in the synthesis of various pharmaceuticals and other fine chemicals. The purity of this raw material is critical to ensure the safety, efficacy, and quality of the final products. This guide outlines the analytical techniques and potential impurities associated with commercially available this compound.

Commercial Purity Specifications

Commercial grades of this compound are available from various suppliers, with purity levels typically ranging from 95% to over 98%. The assay is commonly performed using Gas Chromatography (GC). A summary of specifications from prominent chemical suppliers is presented below.

| Supplier | Purity Specification | Assay Method | Appearance |

| Thermo Scientific Chemicals | ≥96.0%[1] | GC | White to cream to yellow to brown crystalline powder or fused solid |

| CymitQuimica | ≥95% | Not Specified | Light yellow to beige fused solid |

| Tokyo Chemical Industry | >98.0%[2] | GC | White to Gray to Brown powder to crystal |

| Sigma-Aldrich | 98% | Not Specified | Solid |

Potential Impurity Profile

The most common industrial synthesis of this compound involves the direct chlorination of 4-methoxyphenol. This process can lead to the formation of several process-related impurities. Understanding this synthetic route is crucial for identifying potential contaminants.

A logical workflow for identifying potential impurities is outlined below:

The primary impurities to consider in commercial this compound are:

-

Unreacted Starting Material: 4-Methoxyphenol.

-

Isomeric Impurities: Positional isomers formed during chlorination, with 3-Chloro-4-methoxyphenol being a likely candidate.

-

Over-reacted Products: Di-chlorinated species such as 2,3-dichloro-4-methoxyphenol, 2,5-dichloro-4-methoxyphenol, and 2,6-dichloro-4-methoxyphenol.

Experimental Protocols for Purity and Assay

The determination of purity and the quantification of impurities in this compound are typically achieved using chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Method for Assay and Impurity Profiling

GC with Flame Ionization Detection (GC-FID) is a robust and widely used method for the assay of this compound and the separation of its volatile impurities. For unambiguous identification of impurities, Mass Spectrometry (GC-MS) is the preferred technique.

Sample Preparation:

A stock solution of the this compound sample is prepared by accurately weighing approximately 100 mg of the material and dissolving it in a suitable solvent (e.g., methanol, acetone) to a final volume of 10 mL. This stock solution is then further diluted to an appropriate concentration for GC analysis.

Instrumentation and Conditions (General Protocol based on EPA Method 8041A for Phenols):

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection.

-

Temperature Program: An optimized temperature gradient is crucial for separating the main component from its potential impurities. A typical program might start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

-

Detector: FID for quantification or MS for identification and quantification.

The following diagram illustrates a general workflow for the GC analysis:

High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Determination

Reverse-phase HPLC with UV detection is another powerful technique for the analysis of this compound and its impurities. It is particularly useful for separating non-volatile or thermally labile impurities.

Sample Preparation:

Similar to the GC method, a stock solution of the sample is prepared by accurately weighing the material and dissolving it in a suitable solvent compatible with the mobile phase (e.g., acetonitrile, methanol).

Instrumentation and Conditions (General Protocol):

-

Instrument: HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase can be adjusted to optimize the separation of phenolic compounds.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound and its potential impurities exhibit significant absorbance (e.g., 280 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

The logical flow for HPLC analysis is depicted below:

Conclusion

The quality of commercial this compound is paramount for its application in the synthesis of pharmaceuticals and other high-value chemicals. A thorough understanding of its potential impurity profile, based on its synthetic route, is essential for developing and implementing robust analytical methods for quality control. Gas Chromatography and High-Performance Liquid Chromatography are the primary techniques for assay and impurity determination. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical raw material.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Chloro-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Chloro-4-methoxyphenol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous substituted phenols and established thermal analysis methodologies to present a predictive yet scientifically grounded assessment. The experimental protocols, data tables, and pathway visualizations are designed to serve as a practical reference for researchers undertaking thermal analysis of this and similar molecules.

Executive Summary

This compound is a substituted phenol of interest in various chemical and pharmaceutical applications. Understanding its thermal stability is paramount for ensuring safe handling, processing, and storage, as well as for predicting its behavior under elevated temperatures. This guide outlines the expected thermal behavior of this compound, including its decomposition onset, kinetic parameters, and potential decomposition products. The methodologies for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS) are detailed to provide a framework for experimental validation.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for interpreting thermal analysis data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇ClO₂ |

| Molecular Weight | 158.58 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 41-44 °C |

| Boiling Point | 256 °C (Predicted) |

| Flash Point | 113 °C |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

Thermal Analysis: Methodology and Predicted Data

Thermal analysis techniques are crucial for characterizing the thermal stability of a compound. The following sections detail the experimental protocols for TGA and DSC and present predicted data based on the behavior of similar phenolic compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition and to quantify mass loss.

3.1.1 Experimental Protocol: TGA

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Atmosphere: High-purity nitrogen or air at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak).

3.1.2 Predicted TGA Data

Based on the thermal behavior of other chlorinated and methoxylated phenols, a single-step decomposition is anticipated in an inert atmosphere. The predicted TGA data is summarized in Table 2.

Table 2: Predicted TGA Data for this compound in a Nitrogen Atmosphere

| Parameter | Predicted Value |

| Heating Rate | 10 °C/min |

| Tonset (Onset of Decomposition) | 220 - 240 °C |

| Tpeak (Peak Decomposition Temperature) | 260 - 280 °C |

| Mass Loss | 95 - 99% |

| Residue at 600 °C | < 5% |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

3.2.1 Experimental Protocol: DSC

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a sealed aluminum pan.

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting endotherm and any exothermic events corresponding to decomposition.

3.2.2 Predicted DSC Data

The DSC thermogram is expected to show a sharp endotherm corresponding to the melting of the crystalline solid, followed by a broad exotherm at higher temperatures, indicating decomposition.

Table 3: Predicted DSC Data for this compound

| Parameter | Predicted Value |

| Heating Rate | 10 °C/min |

| Melting Point (Tm) | 41 - 44 °C |

| Enthalpy of Fusion (ΔHfus) | 80 - 100 J/g |

| Decomposition Onset (Td) | 225 - 245 °C |

| Decomposition Enthalpy (ΔHd) | -200 to -300 J/g (Exothermic) |

Decomposition Pathway and Products

The thermal decomposition of this compound is likely to proceed through homolytic cleavage of its weakest bonds. The methoxy and chloro substituents, along with the phenolic hydroxyl group, will influence the decomposition pathway.

Predicted Decomposition Pathway

The primary decomposition pathways are expected to involve the cleavage of the C-Cl, O-CH₃, and C-O bonds. Radical-induced reactions are also likely to play a significant role. The thermolysis of a related compound, 2-methoxyphenol, has been shown to proceed via cleavage of the methoxyl O-C bond, leading to the formation of methane and 1,2-dihydroxybenzene.[1]

Caption: Predicted thermal decomposition pathway of this compound.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS)

Pyrolysis-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

4.2.1 Experimental Protocol: Pyrolysis-GC-MS

-

Instrument: A pyrolysis unit coupled to a GC-MS system.

-

Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of this compound into a pyrolysis tube.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: 600 °C

-

Pyrolysis Time: 10 seconds

-

Atmosphere: Helium

-

-

GC Conditions:

-

Column: 5% Phenyl polysiloxane capillary column (30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 280 °C

-

Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 35-500 amu.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a library (e.g., NIST).

4.2.2 Predicted Decomposition Products

Based on the structure of this compound and the known decomposition pathways of similar compounds, the products listed in Table 4 are anticipated.

Table 4: Predicted Thermal Decomposition Products of this compound

| Predicted Product | Chemical Formula | Notes |

| Hydrogen Chloride | HCl | From cleavage of the C-Cl bond. |

| Methane | CH₄ | From cleavage of the O-CH₃ bond. |

| Carbon Monoxide | CO | From ring fragmentation. |

| Phenol | C₆H₆O | From demethoxylation and dechlorination. |

| Chlorophenols | C₆H₅ClO | Isomers formed through rearrangement. |

| Methoxyphenols | C₇H₈O₂ | Isomers formed through rearrangement. |

| Chlorinated Cresols | C₇H₇ClO | From methylation and rearrangement. |

| Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs) | Varies | Potential trace byproducts at high temperatures, especially in the presence of oxygen. |

Experimental Workflow

The logical flow for a comprehensive thermal analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for thermal analysis.

Conclusion

This technical guide provides a predictive framework for understanding the thermal stability and decomposition of this compound. While direct experimental data is currently scarce, the methodologies and predicted data presented herein, based on the behavior of analogous compounds, offer a robust starting point for researchers. The key takeaways are:

-

This compound is expected to be thermally stable up to approximately 220 °C.

-

Decomposition is likely to be an exothermic process.

-

The primary decomposition products are anticipated to include hydrogen chloride, methane, and various phenolic derivatives.

-

Careful consideration should be given to the potential formation of hazardous byproducts, such as PCDD/Fs, under certain conditions.

It is strongly recommended that the predicted data be validated through rigorous experimental work following the protocols outlined in this guide. This will ensure a comprehensive and accurate understanding of the thermal properties of this compound for its safe and effective application.

References

2-Chloro-4-methoxyphenol molecular weight and formula

This document provides the core physicochemical properties of 2-Chloro-4-methoxyphenol, a compound relevant to various research and development applications. The following data has been compiled for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis.

| Parameter | Value | Citations |

| Molecular Formula | C₇H₇ClO₂ | [1][2][3][4] |

| Molecular Weight | 158.58 g/mol | [1][2][3] |

Note on Molecular Weight: Minor variations in the reported molecular weight (e.g., 158.581 g/mol or 158.58228 g/mol ) exist across different sources, which are attributable to differences in calculation methods or isotopic composition.[1][2][3] For most practical purposes, 158.58 g/mol is a suitable value.

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular identifiers.

References

- 1. This compound | C7H7ClO2 | CID 87459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to 2-Chloro-4-methoxyphenol

Introduction: 2-Chloro-4-methoxyphenol is a halogenated aromatic organic compound belonging to the class of chlorophenols. As a substituted guaiacol, it serves as a valuable building block in organic synthesis. Its structural features—a phenol ring, a chloro group, and a methoxy group—make it a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The strategic placement of these functional groups allows for various chemical modifications, influencing the molecule's reactivity and potential biological activity. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis protocols, and its relevance in research and drug development for scientists and professionals in the field.

Compound Identification and Synonyms

Accurate identification of chemical compounds is critical in research and development. This compound is known by several names in literature and commercial catalogs.

| Identifier Type | This compound |

| IUPAC Name | This compound[1] |

| CAS Number | 18113-03-6[1] |

| Molecular Formula | C₇H₇ClO₂[1] |

| Synonyms | 3-Chloro-4-hydroxyanisole, Phenol, 2-chloro-4-methoxy-[1] |

| InChI Key | GNVRRKLFFYSLGT-UHFFFAOYSA-N[1] |

| SMILES | COC1=CC(=C(C=C1)O)Cl[1] |

| EC Number | 242-007-3[1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, application in reactions, and for predicting its behavior in biological systems. The following table summarizes its key properties.

| Property | Value |

| Molecular Weight | 158.58 g/mol [1] |

| Appearance | Solid[1] |

| Melting Point | 41-44 °C (lit.)[1] |

| Density | 1.153 g/mL at 25 °C (lit.)[1] |

| Flash Point | 85 °C (185 °F) - closed cup[1] |

| Kovats Retention Index | 1260.1 (Semi-standard non-polar)[1] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. One highly efficient method involves the nucleophilic chlorination of a quinone monoketal intermediate.

Protocol: Synthesis via Nucleophilic Chlorination of a Quinone Monoketal [2]

This protocol describes the synthesis of this compound from a quinone monoketal precursor, which can be prepared from 4-methoxyphenol. The reaction proceeds via a formal Sₙ2′ substitution by a chloride ion.

Materials:

-

Quinone monoketal (prepared from 4-methoxyphenol)

-

N,N′-Dimethylhydrazine dihydrochloride

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add the starting quinone monoketal (1 equivalent).

-

Add N,N′-Dimethylhydrazine dihydrochloride (1.2 equivalents) to the flask.

-

Add anhydrous acetonitrile as the solvent to achieve a suitable concentration (e.g., 0.1 M).

-

Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel if necessary. A yield of up to 99% has been reported for this transformation[2].

Relevance in Research and Drug Development

While direct studies on specific signaling pathways modulated by this compound are limited, its structural motifs are of significant interest in medicinal chemistry. The chloro and methoxy groups are crucial substituents used to modulate the pharmacological and pharmacokinetic properties of drug candidates[3][4].

-

Antioxidant and Anti-inflammatory Potential: The 2-methoxyphenol (guaiacol) scaffold is present in many natural products with known biological activities. This class of compounds has been investigated for antioxidant and selective cyclooxygenase-2 (COX-2) inhibitory activities, which are key targets in anti-inflammatory drug design[5].

-

Building Block for Bioactive Molecules: As a substituted phenol, this compound is a versatile building block. For instance, related 4-substituted-2-methoxyphenols have been used to synthesize hydroxylated biphenyls, which were subsequently evaluated for their antitumor activity against malignant melanoma cell lines[6].

-

Role of Functional Groups: The chlorine atom can form halogen bonds and increase metabolic stability and cell membrane permeability. The methoxy group can act as a hydrogen bond acceptor and influence conformation and metabolic pathways[3]. These properties make this compound a valuable starting point for generating libraries of derivatives for screening.

The general workflow for utilizing such a compound in a drug discovery program is illustrated below.

Caption: A logical workflow for drug discovery starting from a chemical scaffold.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

This technical guide provides a foundational understanding of this compound for researchers and professionals. Its versatile chemistry and the established roles of its functional groups in medicinal chemistry underscore its potential as a valuable intermediate in the development of new therapeutic agents.

References

- 1. This compound | C7H7ClO2 | CID 87459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. youtube.com [youtube.com]

- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-4-methoxyphenol from Chlorohydroquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Chloro-4-methoxyphenol from chlorohydroquinone. The synthesis is based on a regioselective Williamson ether synthesis, exploiting the differential acidity of the hydroxyl groups on the chlorohydroquinone ring. The protocol described herein is a representative method and may require optimization for specific laboratory conditions and desired yield and purity.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its synthesis from the readily available starting material, chlorohydroquinone, presents a challenge in achieving regioselective methylation. The presence of the electron-withdrawing chlorine atom increases the acidity of the adjacent hydroxyl group (at the C-2 position) relative to the hydroxyl group at the C-4 position. This difference in acidity can be exploited to achieve selective deprotonation and subsequent methylation at the C-4 position under carefully controlled reaction conditions. The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[1] By employing a suitable base and a methylating agent, along with a phase-transfer catalyst to enhance reactivity and selectivity, the synthesis of this compound can be achieved.

Principle of the Method

The synthesis of this compound from chlorohydroquinone is accomplished via a regioselective Williamson ether synthesis. The key to the regioselectivity lies in the preferential deprotonation of the more acidic hydroxyl group at the 2-position of chlorohydroquinone by a slight molar excess of a base. The resulting phenoxide is then reacted with a methylating agent. To favor the formation of the desired product, this protocol utilizes a phase-transfer catalyst which can improve the yield and selectivity of mono-alkylation.[2]

Experimental Protocols

Materials and Equipment

-

Chlorohydroquinone

-

Dimethyl sulfate

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Dichloromethane

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (optional, for high purity)

Experimental Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add chlorohydroquinone (1.0 eq) and toluene (100 mL).

-

Addition of Base and Catalyst: To the stirring suspension, add a solution of sodium hydroxide (1.1 eq) in water (20 mL) followed by the phase-transfer catalyst, tetrabutylammonium bromide (0.05 eq).

-

Methylation: Heat the mixture to 60°C. Once the temperature is stable, add dimethyl sulfate (1.05 eq) dropwise from the dropping funnel over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 60°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add 50 mL of water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

-

Characterization: The purified product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

| Parameter | Value |

| Reactants | |

| Chlorohydroquinone | 1.0 eq |

| Dimethyl Sulfate | 1.05 eq |

| Sodium Hydroxide | 1.1 eq |

| Tetrabutylammonium Bromide | 0.05 eq |

| Reaction Conditions | |

| Solvent | Toluene |

| Temperature | 60°C |

| Reaction Time | 2-4 hours |

| Work-up & Purification | |

| Extraction Solvent | Dichloromethane |

| Purification Method | Column Chromatography (Silica Gel) |

| Expected Product | |

| Product Name | This compound |

| Appearance | Off-white to pale yellow solid |

| Expected Yield | 60-75% (This is an estimate and may vary) |

Visualizations

Caption: Workflow for the synthesis of this compound.

Safety and Handling

-

Chlorohydroquinone: Irritant. Avoid contact with skin and eyes.

-

Dimethyl sulfate: Highly toxic, carcinogenic, and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Toluene and Dichloromethane: Flammable and harmful. Use in a well-ventilated area.

-

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting

-

Low Yield:

-

Ensure all reagents are dry and of high purity.

-

Increase reaction time or temperature slightly.

-

Optimize the stoichiometry of the base and methylating agent.

-

-

Formation of D-methylated Byproduct (2-Chloro-1,4-dimethoxybenzene):

-

Use a slight excess of chlorohydroquinone relative to dimethyl sulfate.

-

Add dimethyl sulfate slowly and maintain the reaction temperature.

-

Consider using a milder methylating agent.

-

-

Incomplete Reaction:

-

Check the activity of the phase-transfer catalyst.

-

Ensure efficient stirring to facilitate phase mixing.

-

References

Laboratory Preparation of 2-Chloro-4-methoxyphenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of 2-Chloro-4-methoxyphenol. The synthesis is presented as a two-step process: the preparation of the precursor, 4-methoxyphenol, followed by its selective ortho-chlorination. The protocols are based on established methodologies for similar phenolic compounds, offering a reliable pathway for obtaining the target molecule.

I. Synthesis of the Precursor: 4-Methoxyphenol

Two common methods for the laboratory preparation of 4-methoxyphenol are presented below.

Method 1: From p-Anisaldehyde

This method involves the oxidation of p-anisaldehyde using hydrogen peroxide and a selenium catalyst, followed by alkaline hydrolysis.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve p-anisaldehyde (50 mmol) in 100 mL of dichloromethane (CH₂Cl₂).

-

To this solution, add (o-NO₂PhSe)₂ (2 mmol) and 13 mL of 30% hydrogen peroxide (H₂O₂) (128 mmol).

-

Stir the mixture magnetically at room temperature for 30 minutes.

-

Remove the insoluble catalyst by filtration and wash it with 20 mL of CH₂Cl₂ and 20 mL of water. The catalyst can be dried and reused.

-

Combine the filtrate and washings, and add 100 mL of water. Separate the organic layer after shaking.

-

Wash the organic layer sequentially with 100 mL of 10% sodium bisulfite (NaHSO₃) solution, 100 mL of 10% sodium carbonate (Na₂CO₃) solution, and 100 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Obtain 4-methoxyphenol by alkaline hydrolysis of the residue. This method can yield up to 93% of the product.[1]

Method 2: From Hydroquinone

This protocol describes the methylation of hydroquinone using dimethyl sulfate.

Experimental Protocol:

-

In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, rapidly add 1.25 moles of 10% sodium hydroxide solution to 1 mole of hydroquinone with stirring.

-

While maintaining the temperature below 40°C (using a water bath), add 1 mole of dimethyl sulfate with vigorous stirring.[2]

-

After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and decompose any unreacted dimethyl sulfate.[2]

-

After cooling, the solid product is collected by filtration, washed with water, and can be purified by recrystallization from petroleum ether or by vacuum distillation.[2]

-

Unreacted hydroquinone can be recovered by acidifying the aqueous filtrate and washings, followed by extraction with ether. The expected yield of 4-methoxyphenol is around 60%.[2]

II. Synthesis of this compound

The following protocol for the ortho-chlorination of 4-methoxyphenol is adapted from a process for the chlorination of the structurally similar 4-methylphenol.[3] This method utilizes sulfuryl chloride as the chlorinating agent in the presence of a Lewis acid and a diaryl sulfide catalyst.

Data Presentation: Reaction Parameters for Chlorination

| Parameter | Value | Source |

| Starting Material | 4-Methoxyphenol | - |

| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) or Chlorine (Cl₂) | [3] |

| Catalyst System | Lewis Acid (e.g., AlCl₃, FeCl₃) and Diaryl Sulphide (e.g., Diphenyl Sulphide) | [3] |

| Catalyst Loading | 0.1-10% by weight of each component relative to 4-methoxyphenol | [3] |

| Molar Ratio (Chlorinating Agent:Phenol) | 0.5 - 1.5 : 1 | [3] |

| Reaction Temperature | 0 - 100 °C | [3] |

| Reported Yield (for 2-chloro-4-methylphenol) | > 90% | [3] |

Experimental Protocol: Chlorination of 4-Methoxyphenol

-

In a stirred reaction vessel, melt 100 parts by weight of 4-methoxyphenol at approximately 35-40°C.

-

Add 1.0 part by weight of aluminum chloride (AlCl₃) and 1.0 part by weight of diphenyl sulphide to the molten phenol.[3]

-

Cool the mixture to approximately 28-30°C.

-

Slowly add 135 parts by weight of sulfuryl chloride (SO₂Cl₂) over the course of 1 hour, maintaining the temperature between 28-30°C.[3]

-

After the addition is complete, continue stirring the mixture for an additional hour at the same temperature.

-

The reaction progress can be monitored by Gas Chromatography (GC) to ensure the consumption of the starting material.

-

Upon completion, the reaction mixture can be worked up by washing with water to remove the catalyst, followed by extraction of the product into a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

The organic layer should be dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

III. Visualizations

Reaction Scheme: Synthesis of this compound

Caption: Overall reaction pathway for the two-step synthesis.

Experimental Workflow: Chlorination of 4-Methoxyphenol

Caption: Step-by-step workflow for the chlorination reaction.

References

Application Notes and Protocols: Antioxidant Properties of Substituted Methoxyphenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted methoxyphenols are a class of organic compounds characterized by a phenol ring with one or more methoxy (-OCH₃) group substituents. These compounds, both naturally occurring and synthetic, have garnered significant interest in the fields of pharmacology, food science, and cosmetics due to their potent antioxidant properties. Their ability to scavenge free radicals and mitigate oxidative stress makes them valuable candidates for the development of novel therapeutics and stabilizing agents.[1][2]

The primary mechanism of their antioxidant action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance and the electronic effects of the substituents on the aromatic ring.[1] The position and number of methoxy groups, along with other substitutions, significantly influence the antioxidant capacity of these molecules.[3]